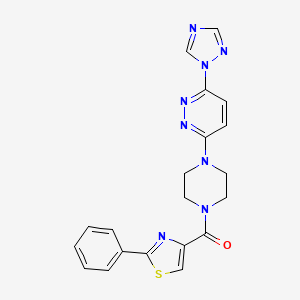![molecular formula C19H21NO5S B2979803 methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate CAS No. 1327179-64-5](/img/structure/B2979803.png)
methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is an organic compound that exhibits a combination of sulfonamide and acrylate functional groups. This combination makes it a versatile compound with significant applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Synthetic Routes:
Step 1: Formation of 2-[(3,4-Dimethylphenyl)sulfonyl] acetophenone by reacting 3,4-dimethylbenzenesulfonyl chloride with acetophenone in the presence of a base.
Step 2: Coupling of the product from Step 1 with 4-methoxyaniline to form 2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino] acetophenone.
Step 3: Reaction of 2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino] acetophenone with methyl chloroformate to yield this compound.
Industrial Production Methods:
Large-scale production typically follows a similar synthetic route but employs optimized conditions for higher yields and purity. Catalysts and solvents may be used to enhance reaction rates and product separation.
Types of Reactions:
Oxidation: Oxidation reactions can modify the functional groups, often leading to the formation of sulfonate esters.
Reduction: Reduction may involve the sulfone group being reduced to a sulfide.
Substitution: Nucleophilic substitution reactions often occur at the acrylate moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Products will vary depending on the reaction conditions but can include sulfones, substituted acrylates, and amines.
Wissenschaftliche Forschungsanwendungen
Methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate has several applications in research and industry:
Chemistry: Utilized as a building block in the synthesis of more complex molecules.
Biology: Explored for its potential as a biochemical probe.
Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.
Industry: Used in the manufacture of specialty polymers and materials.
Wirkmechanismus
The compound acts through various mechanisms depending on the context of its use:
Molecular Targets: It can interact with proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: Its effects can be mediated through pathways involving sulfonamide and acrylate functionalities.
Vergleich Mit ähnlichen Verbindungen
Methyl (2Z)-2-[(2,3-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
Methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(3-methoxyphenyl)amino]acrylate
Uniqueness:
The specific combination of methyl, dimethylphenyl, sulfonyl, and methoxyphenyl groups gives this compound unique physical and chemical properties that can be leveraged in specific scientific applications.
Eigenschaften
IUPAC Name |
methyl (Z)-2-(3,4-dimethylphenyl)sulfonyl-3-(4-methoxyanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-13-5-10-17(11-14(13)2)26(22,23)18(19(21)25-4)12-20-15-6-8-16(24-3)9-7-15/h5-12,20H,1-4H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDSTAGQMZMXIB-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC)/C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B2979722.png)


![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2979725.png)




![N6-cyclopentyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979735.png)
![2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide](/img/structure/B2979737.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2979740.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2979742.png)
